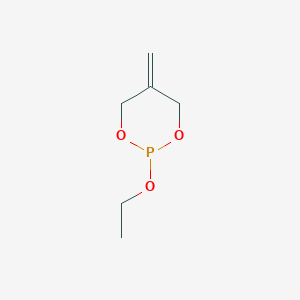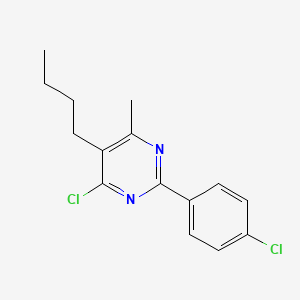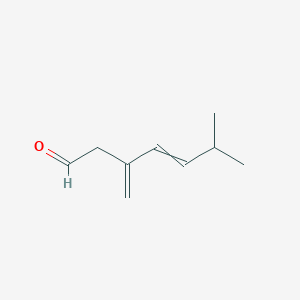
6-Methyl-3-methylidenehept-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-methylidenehept-4-enal is an organic compound with the molecular formula C9H14O. It is characterized by a branched hydrocarbon chain with an aldehyde functional group. This compound is known for its unique structure, which includes both a methylidene group and a methyl group attached to a heptane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-methylidenehept-4-enal can be achieved through various organic reactions. One common method involves the aldol condensation of 3-methyl-2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-methylidenehept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can participate in electrophilic addition reactions, such as halogenation, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 6-Methyl-3-methylideneheptanoic acid.
Reduction: 6-Methyl-3-methylidenehept-4-enol.
Substitution: 6-Methyl-3-bromo-3-methylhept-4-enal.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-methylidenehept-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-methylidenehept-4-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function. The compound may also interact with cellular membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-3-methylhept-4-enal: Lacks the methylidene group, resulting in different reactivity.
3-Methyl-2-butenal: A simpler structure with fewer carbon atoms and different chemical properties.
Hept-4-enal: Does not have the methyl and methylidene substitutions, leading to distinct reactivity and applications.
Uniqueness
6-Methyl-3-methylidenehept-4-enal is unique due to its combination of a branched hydrocarbon chain, an aldehyde group, and a methylidene group
Eigenschaften
CAS-Nummer |
61540-90-7 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
6-methyl-3-methylidenehept-4-enal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI-Schlüssel |
KYNTVKATBHVBLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC(=C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
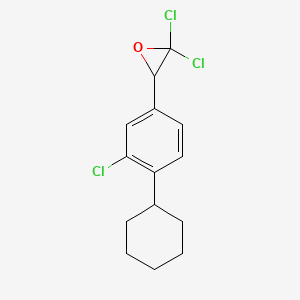
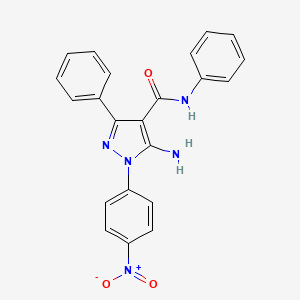
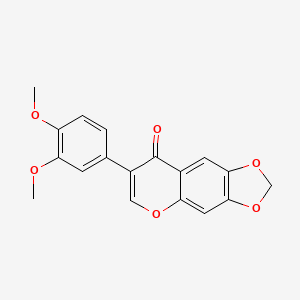
propanedioate](/img/structure/B14589698.png)

![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)

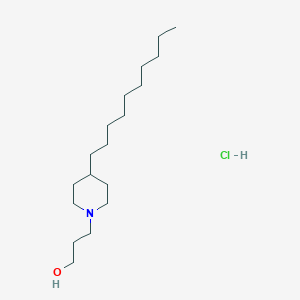
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
